molecular formula C12H16ClN B149966 3-(4-Chlorobenzyl)-piperidine CAS No. 136422-52-1

3-(4-Chlorobenzyl)-piperidine

Cat. No. B149966
M. Wt: 209.71 g/mol
InChI Key: VEVHEHZAQHSNBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various piperidine derivatives, including those related to 3-(4-Chlorobenzyl)-piperidine, has been extensively studied. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and its derivatives were synthesized and characterized by various spectroscopic techniques . Another compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These studies demonstrate the versatility of piperidine as a scaffold for synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using various techniques such as X-ray crystallography and computational methods. For example, the crystal structure of 4-carboxypiperidinium chloride revealed that the piperidine ring adopts a chair conformation with the COOH group in the equatorial position . The structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one showed that the piperidine ring also adopts a chair conformation with substituents in equatorial and axial positions . These studies provide valuable insights into the conformational preferences of piperidine rings in different chemical environments.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from the synthesis methods and the chemical transformations they undergo. For instance, the Michael addition of secondary amine to an α,β-unsaturated carbonyl compound was used to synthesize a novel piperidine derivative . The study of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine demonstrated the use of microwave irradiation for the greener synthesis of piperidine derivatives . These examples highlight the chemical versatility of piperidine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been characterized using spectroscopic and computational methods. The FTIR, NMR, and XRD analyses provide detailed information about the molecular vibrations, chemical shifts, and crystal packing of these compounds . Computational studies, including DFT calculations, have been used to predict electronic transitions, molecular electrostatic potential, and other properties . These analyses are crucial for understanding the behavior of piperidine derivatives in different environments and for designing new compounds with desired properties.

Scientific Research Applications

Dopamine Receptor Ligand

The compound 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, a derivative of 3-(4-Chlorobenzyl)-piperidine, has been identified as a ligand with moderate affinity for the human dopamine D4 (hD4) receptor. This ligand shows selectivity over the human D2 (hD2) receptors. Its structure-activity relationships indicate that the 4-substituted piperidine is optimal for hD4 affinity and selectivity. This research highlights its potential as a nanomolar antagonist at hD4 receptors with significant selectivity over other dopamine receptors, suggesting applications in neuropharmacology and possibly in the treatment of disorders associated with dopamine receptor dysfunction (Rowley et al., 1997).

Dipeptidyl Peptidase II Inhibitors

Gamma-amino substitution with arylalkyl groups, such as a 2-chlorobenzyl moiety, in the context of 3-(4-Chlorobenzyl)-piperidine analogs, resulted in highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. One such compound displayed an IC(50) of 0.23 nM, indicating its potential in therapeutic applications where DPP II inhibition is beneficial (Senten et al., 2004).

Crystal Structure Analysis

Studies on the crystal and molecular structure of related piperidine compounds, such as 4-carboxypiperidinium chloride, provide valuable insights into the conformational dynamics of these molecules. Such studies are crucial for understanding the chemical and pharmacological properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antagonist of hD4 Receptors

Research into the structural modifications of 3-(4-Chlorobenzyl)-piperidine derivatives led to the discovery of compounds with antagonist properties at human dopamine D4 receptors. These findings are significant for the development of new therapeutic agents targeting hD4 receptors (Le Bourdonnec et al., 2006).

Antimicrobial Activity

Piperidine derivatives, including those related to 3-(4-Chlorobenzyl)-piperidine, have shown promising results in antimicrobial activity. For instance, certain compounds displayed significant activities against various bacterial and fungal strains, highlighting their potential as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, the safety data sheet for “4-Chlorobenzyl alcohol” indicates that it is flammable and that it may cause skin and eye irritation .

Future Directions

The development of new compounds often involves the design and synthesis of molecular hybrids. For example, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized for their potential antibacterial properties .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHEHZAQHSNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395859
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-piperidine

CAS RN

136422-52-1
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)methyl]piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Tomassini, H Selnick, ME Davies… - Antimicrobial agents …, 1994 - Am Soc Microbiol
Synthesis of influenza virus mRNA is primed by capped and methylated (cap 1, m7GpppXm) RNAs which the virus derives by endonucleolytic cleavage from RNA polymerase II …
Number of citations: 278 journals.asm.org

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